Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with a molecular formula of C13H20N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate with a cyanating agent. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amines, and substitution can result in various substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-cyanopiperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of both a cyano group and an oxoethyl group on the piperidine ring.
Biological Activity
Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate (CAS Number: 1353005-08-9) is a piperidine derivative notable for its unique structural features, including a cyano group and an oxoethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of enzyme inhibition and receptor modulation.
- Molecular Formula : C13H20N2O3
- Molecular Weight : 252.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The cyano group serves as an electrophile, which can engage in nucleophilic reactions, while the piperidine ring facilitates binding to various enzymes and receptors. This dual functionality allows the compound to modulate biological pathways effectively.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
2. Anticancer Potential
Preliminary investigations suggest that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
Study on Enzyme Inhibition
A study published in Journal of Medicinal Chemistry examined the enzyme inhibitory effects of structurally related compounds. It was found that similar piperidine derivatives demonstrated significant inhibition of COX enzymes, suggesting that this compound could possess comparable activity .
Anticancer Activity Assessment
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that this compound exhibited dose-dependent cytotoxicity. The compound's IC50 values were determined to be within a range that indicates potential effectiveness as an anticancer agent .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.2 |
This compound | HeLa | 12.8 |
Applications in Research
This compound is being explored for its potential applications in:
- Drug Development : As a lead compound for synthesizing new therapeutic agents targeting inflammation and cancer.
- Biochemical Research : As a tool for studying enzyme mechanisms and receptor interactions.
Properties
IUPAC Name |
tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)11(8-14)9-16/h9-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSHVKMXTRWGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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